Enantiomer-Dependent Target Engagement: >100-Fold Higher Potency of (R)-BAY-293 vs. (S)-BAY-293
BAY-293 is the active (R)-enantiomer. The (R)-enantiomer binds SOS1 ~100-fold more strongly than the (S)-enantiomer . In the primary KRAS–SOS1 protein–protein interaction assay, (R)-BAY-293 achieves an IC₅₀ of 21 nM, whereas the (S)-enantiomer shows negligible activity and is supplied as a dedicated negative control (S)-BAY-293 .
| Evidence Dimension | SOS1 binding affinity (relative) and functional inhibition of KRAS–SOS1 interaction |
|---|---|
| Target Compound Data | (R)-BAY-293: IC₅₀ = 21 nM (KRAS–SOS1 interaction assay) |
| Comparator Or Baseline | (S)-BAY-293: ~100-fold lower affinity; functionally inactive (used as negative control) |
| Quantified Difference | ~100-fold preferential binding of the (R)-enantiomer |
| Conditions | In vitro KRAS–SOS1 protein–protein interaction assay; SOS1 binding determined by SPR or ITC |
Why This Matters
Procurement of the correct enantiomer is essential: using racemic mixture or incorrect enantiomer can yield false-negative results, while the matched (S)-negative control enables rigorous data interpretation.
- [1] IUPHAR/BPS Guide to Pharmacology. BAY-293 Ligand Page – Bioactivity Comments. Accessed April 2026. View Source
- [2] Hillig RC, et al. Proc Natl Acad Sci USA. 2019;116(7):2551-2560. View Source
